

In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxybenzylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxybenzylamine hydrobromide

Cat. No.: B090060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,4-Dihydroxybenzylamine hydrobromide** (DHBA HBr). The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the compound's known mechanism of action.

Chemical Identity and Structure

3,4-Dihydroxybenzylamine hydrobromide is the hydrobromide salt of 3,4-dihydroxybenzylamine, a catecholamine analog of dopamine.

- IUPAC Name: 4-(aminomethyl)benzene-1,2-diol;hydrobromide
- Synonyms: DHBA hydrobromide, 4-(Aminomethyl)catechol hydrobromide
- CAS Number: 16290-26-9[1]
- Molecular Formula: C₇H₁₀BrNO₂

- Molecular Weight: 220.06 g/mol [\[1\]](#)

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for **3,4-Dihydroxybenzylamine hydrobromide** and its free base form.

Property	Value	Compound Form	Data Type	Source(s)
Melting Point	184-186 °C	Hydrobromide	Experimental	
Solubility	Soluble in DMSO	Hydrobromide	Experimental	---
Water Solubility	38.4 g/L	Free Base	Predicted	[2]
pKa (Strongest Acidic)	9.61	Free Base	Predicted	[2]
pKa (Strongest Basic)	8.78	Free Base	Predicted	[2]
LogP	-0.94	Free Base	Predicted	[2]

Spectral Data

Detailed experimental spectral data for **3,4-Dihydroxybenzylamine hydrobromide** is not readily available in public databases. However, general characteristics for related compounds are described to aid in spectral interpretation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, 2,3-dihydroxybenzaldehyde, shows aromatic protons in the range of δ 6.8-7.2 ppm, an aldehyde proton around δ 10.2 ppm, and hydroxyl protons around δ 9.9 ppm. For 3,4-Dihydroxybenzylamine, one would expect to see signals for the three aromatic protons,

the two benzylic protons adjacent to the nitrogen, and the amine and hydroxyl protons. The exact chemical shifts would depend on the solvent and the protonation state.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would show distinct signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield, and a signal for the benzylic carbon.
- IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic broad peaks for the O-H and N-H stretches, typically in the region of $3200\text{-}3500\text{ cm}^{-1}$. Aromatic C-H and C=C stretching vibrations would also be present.
- MS (Mass Spectrometry): The mass spectrum of the free base (3,4-dihydroxybenzylamine) would show a molecular ion peak corresponding to its molecular weight (139.15 g/mol).^[2] Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and loss of the amino group.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of **3,4-Dihydroxybenzylamine hydrobromide** are not detailed in the available literature, the following sections describe generalized standard methodologies.

Melting Point Determination

The melting point is a crucial indicator of purity. A common method is the capillary melting point technique.

Methodology:

- A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus) along with a calibrated thermometer.
- The sample is heated at a controlled rate.

- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Methodology (Equilibrium Solubility Method):

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pK_a) is a measure of the strength of an acid in solution.

Potentiometric titration is a common method for its determination.

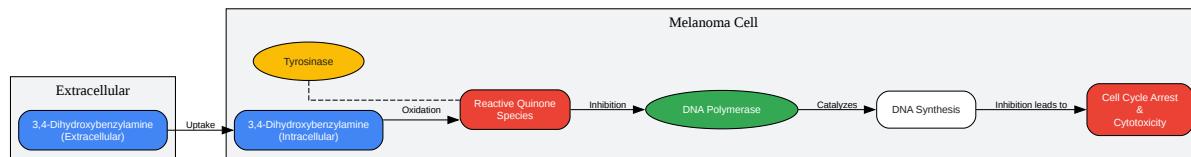
Methodology (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-co-solvent mixture).
- A standardized solution of a strong acid or base is added in small increments using a burette.
- The pH of the solution is measured after each addition using a calibrated pH meter.

- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

3,4-Dihydroxybenzylamine hydrobromide is recognized as a dopamine analog with cytotoxic activity against melanoma cells.^[3] Its mechanism of action is primarily linked to its role as an inhibitor of DNA polymerase.^[4]

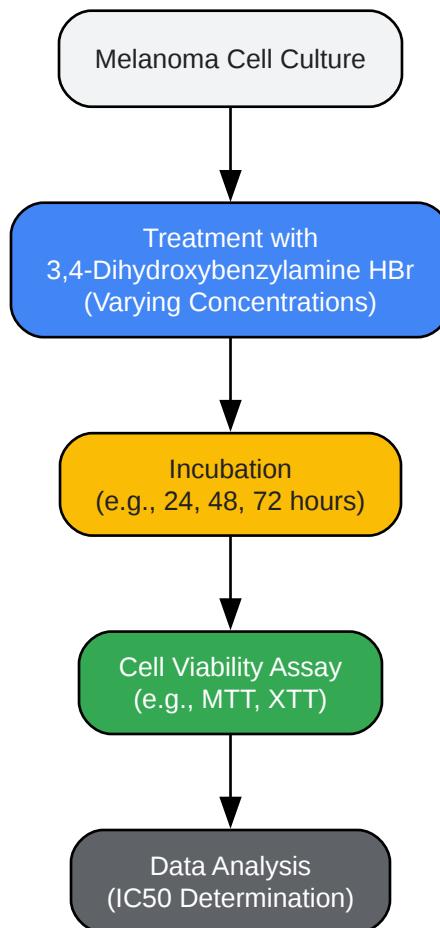

Bioactivation and DNA Polymerase Inhibition

The cytotoxicity of 3,4-Dihydroxybenzylamine is dependent on its bioactivation by the enzyme tyrosinase, which is abundant in melanoma cells.

Workflow of Mechanism of Action:

- Uptake: 3,4-Dihydroxybenzylamine enters the melanoma cell.
- Enzymatic Oxidation: The intracellular enzyme tyrosinase oxidizes the catechol moiety of 3,4-dihydroxybenzylamine to a highly reactive ortho-quinone species.^[5]
- DNA Polymerase Inhibition: This reactive quinone intermediate acts as an inhibitor of DNA polymerase.
- Inhibition of DNA Synthesis: The inhibition of DNA polymerase leads to the cessation of DNA replication.
- Cell Cycle Arrest and Cytotoxicity: The inability to replicate DNA results in cell cycle arrest and ultimately leads to the death of the melanoma cell.

The following diagram illustrates the proposed workflow of the mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.

Experimental Workflow for Assessing Cytotoxicity

A typical experimental workflow to evaluate the cytotoxic effects of **3,4-Dihydroxybenzylamine hydrobromide** on melanoma cells is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]

- 5. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxybenzylamine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090060#physicochemical-properties-of-3-4-dihydroxybenzylamine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com